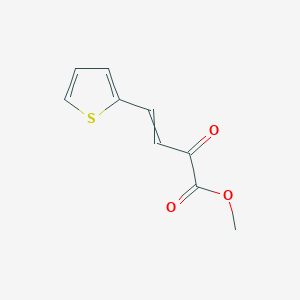![molecular formula C18H26O5 B14338998 5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid CAS No. 105613-58-9](/img/structure/B14338998.png)
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid is an organic compound with the molecular formula C18H26O5 It is characterized by the presence of a benzodioxole ring and a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a benzodioxole derivative with a suitable halide, followed by hydrolysis and oxidation reactions to introduce the hydroxyhexyl and pentanoic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-[6-(1-Oxohexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid.
Reduction: Formation of 5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanol.
Substitution: Formation of brominated or nitrated derivatives of the benzodioxole ring.
Aplicaciones Científicas De Investigación
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid involves its interaction with specific molecular targets. The hydroxyhexyl group can form hydrogen bonds with proteins, potentially affecting their function. The benzodioxole ring may interact with cellular membranes or enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-[6-(1-Hydroxyhexyl)-1,3-benzodioxol-5-YL]pentanoic acid: A closely related compound with a similar structure.
Benzoic acid derivatives: Compounds with a benzene ring and carboxylic acid group, such as benzoic acid and salicylic acid.
Uniqueness
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid is unique due to the presence of both a benzodioxole ring and a hydroxyhexyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
105613-58-9 |
|---|---|
Fórmula molecular |
C18H26O5 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
5-[6-(1-hydroxyhexyl)-1,3-benzodioxol-5-yl]pentanoic acid |
InChI |
InChI=1S/C18H26O5/c1-2-3-4-8-15(19)14-11-17-16(22-12-23-17)10-13(14)7-5-6-9-18(20)21/h10-11,15,19H,2-9,12H2,1H3,(H,20,21) |
Clave InChI |
KKYXTFUAVAILJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC2=C(C=C1CCCCC(=O)O)OCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


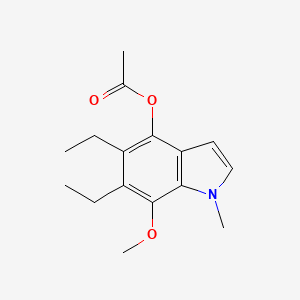
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
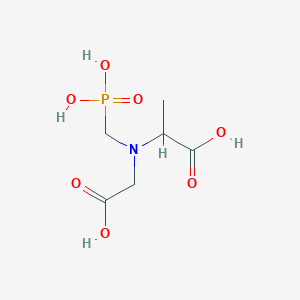
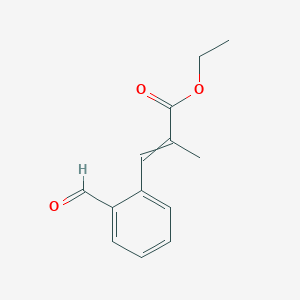

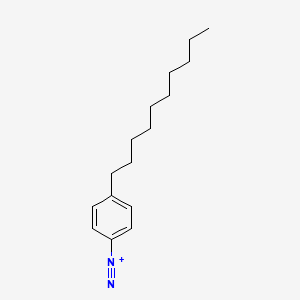


![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
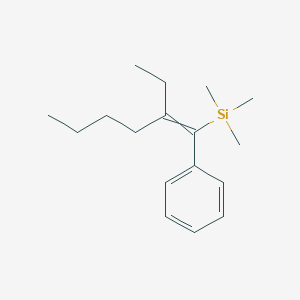
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)

